Difluoro Atorvastatin Calcium Salt

Descripción general

Descripción

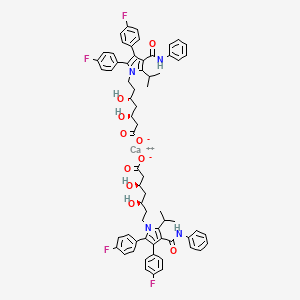

Difluoro Atorvastatin Calcium Salt is a variant of Atorvastatin Calcium, which is a selective, competitive inhibitor of HMG-CoA reductase . It is also known as [R-(R*,R*)]-2-(4-fluorophenyl)-ß,δ-dihydroxy-5-isopro-pyl-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, calcium salt .

Synthesis Analysis

The synthesis of Atorvastatin Calcium involves several steps. One method involves the Paal-Knorr synthesis, where an advanced ketal ester intermediate is converted to Atorvastatin Calcium . Key improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using a convenient ethyl acetate extraction procedure to isolate the pure Atorvastatin Calcium at the ester hydrolysis and counter-ion exchange step .Molecular Structure Analysis

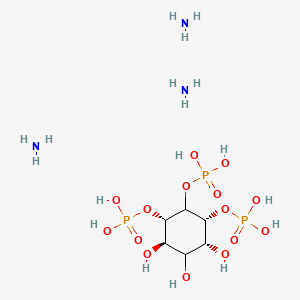

The molecular formula of Difluoro Atorvastatin Calcium Salt is C66H68CaF2N4O10 . The structure of Atorvastatin Calcium is highly functionalized pyrrole, containing a heptanoic acid moiety .Physical And Chemical Properties Analysis

Atorvastatin Calcium is a poorly water-soluble drug . Efforts have been made to improve its solubility and bioavailability, such as the use of solid dispersion techniques .Aplicaciones Científicas De Investigación

Enhancement of Solubility and Bioavailability

Difluoro Atorvastatin Calcium Salt, a poorly water-soluble drug, has been the subject of research to improve its solubility and bioavailability . Techniques such as solid dispersion using natural polymer as a hydrophilic carrier have been employed . This approach has shown to increase the solubility of the drug, leading to improved bioavailability .

Improved Drug Delivery

The compound has been used in the development of amorphous solid dispersions (ASDs) to enhance the in vitro/in vivo characteristic of hydrophobic drugs . The low aqueous solubility and poor bioavailability of atorvastatin calcium present challenges for effective drug delivery . The ASD technique has emerged as a promising strategy to overcome these challenges .

Lipid-Lowering Agent

Atorvastatin Calcium is an anti-hyperlipidemic agent . It is used to lower lipids known as cholesterol and triglycerides in the blood when a low-fat diet and lifestyle changes alone have failed. If you have high levels of cholesterol, it can block your blood vessels and increase your risk of heart disease and stroke.

Safety And Hazards

Direcciones Futuras

Atorvastatin Calcium is widely used in the treatment of hypercholesterolemia. With the expiration of the patent life of Lipitor in 2011, the drug can now be produced generically . This requires the development of efficient, non-proprietary production processes that would be available to a wide range of potential producers and enable the production of this important drug on an industrial, multi-kilogram scale .

Propiedades

IUPAC Name |

calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H34F2N2O5.Ca/c2*1-20(2)31-30(33(42)36-25-6-4-3-5-7-25)29(21-8-12-23(34)13-9-21)32(22-10-14-24(35)15-11-22)37(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNNLAQUOIPKCS-MNSAWQCASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H66CaF4N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium (3R,5R)-7-(2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![VIC[mouse reduced]](/img/structure/B1141984.png)